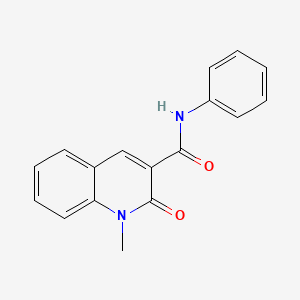![molecular formula C18H27NO B15064185 Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]- CAS No. 820974-73-0](/img/structure/B15064185.png)
Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide is an organic compound that belongs to the class of amides. This compound features a butyl group attached to an indane moiety, which is further connected to a butyramide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide typically involves the reaction of 4-butyl-2,3-dihydro-1H-indene with butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide can be compared with other similar compounds, such as:
- N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
- N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)propionamide
These compounds share a similar indane core structure but differ in the length and nature of the alkyl chain attached to the amide group. The unique properties of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide, such as its specific binding affinity and reactivity, distinguish it from these related compounds.
Eigenschaften
CAS-Nummer |
820974-73-0 |
|---|---|
Molekularformel |
C18H27NO |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]butanamide |
InChI |
InChI=1S/C18H27NO/c1-3-5-8-14-9-6-10-16-15(11-12-17(14)16)13-19-18(20)7-4-2/h6,9-10,15H,3-5,7-8,11-13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
JELWLGGYWVCMPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C2CCC(C2=CC=C1)CNC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)


![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)

![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)

![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)
